Cas no 85838-94-4 (tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate)

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate structure
85838-94-4 structure
Product Name:tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
Número CAS:85838-94-4
MF:C10H17NO2
Megavatios:183.24748301506
MDL:MFCD04972245
CID:720846
PubChem ID:13094787
Update Time:2024-10-26

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate
    • 1-Boc-1,2,3,6-tetrahydropyridine
    • N-Boc-1,2,3,6-Tetrahydropyridine
    • 1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridine
    • 1(2H)-Pyridinecarboxylicacid, 3,6-dihydro-, 1,1-dimethylethyl ester
    • 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 1,2,3,6-Tetrahydro-1-pyridinecarboxylate
    • tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate
    • Tris(hydroxyMethyl)nitroMethane
    • tert-Butyl 1,2,3,6-Tetrahydropyridine-1-carboxylate
    • 1,2,3,6-Tetrahydropyridine-1-carboxylic Acid tert-Butyl Ester
    • N-Boc-1,2,5,6-tetrahydropyridine
    • tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
    • 1-Boc-1,2,3,6-tetrahydro-pyridine
    • 1(2H)-PYRIDINECARBOXYLIC ACID, 3,6-DIHYDRO-, 1,1-DIMETHYLETHYL ESTER
    • n-tert-butoxycar
    • 1,1-Dimethylethyl 3,6-dihydro-1(2H)-pyridinecarboxylate
    • N-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine
    • n-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine
    • STR08850
    • N-tert-butoxycarbonyl-1,2,3,6-tetrahydropyrdine
    • 85838-94-4
    • PB26145
    • AB3379
    • BP-10292
    • STL556407
    • 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, AldrichCPR
    • SCHEMBL173435
    • AKOS005146180
    • DTXSID10517997
    • BBL102604
    • tert-butyl5,6-dihydropyridine-1(2h)-carboxylate
    • 3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester
    • AC-22447
    • tert-Butyl 3,6-dihydro-1 (2H)-pyridinecarboxylate
    • SHHHRQFHCPINIB-UHFFFAOYSA-N
    • MFCD04972245
    • CS-W001658
    • F8889-9182
    • TS-02557
    • W-203955
    • B4357
    • EN300-134260
    • SY008965
    • DB-007741
    • 3, 6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester
    • tert-Butyl 3,6-dihydro-1(2H)-pyridinecarboxylate
    • tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate, AldrichCPR
    • tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
    • MDL: MFCD04972245
    • Renchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3
    • Clave inchi: SHHHRQFHCPINIB-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC=CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 183.12600
  • Masa isotópica única: 183.125929
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 216
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 29.5

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.029
  • Punto de fusión: No data available
  • Punto de ebullición: 84°C/5mmHg(lit.)
  • Punto de inflamación: 99.9℃
  • índice de refracción: 1.4650 to 1.4690
  • Coeficiente de distribución del agua: Insoluble in water. Soluble in organic solvents.
  • PSA: 29.54000
  • Logp: 2.12130

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Información de Seguridad

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803686-100g
1-Boc-1,2,3,6-tetrahydropyridine
85838-94-4 97%
100g
1,400.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4357-1g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97.0%(GC)
1g
350CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OL100-1g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
1g
60CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OL100-25g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
25g
658CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OL100-5g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
5g
170CNY 2021-05-08
Matrix Scientific
054030-1g
3,6-Dihydro-2H-pyridine-1-carboxylic acidtert-butyl ester, 97%
85838-94-4 97%
1g
$14.00 2021-06-26
Matrix Scientific
054030-5g
3,6-Dihydro-2H-pyridine-1-carboxylic acidtert-butyl ester, 97%
85838-94-4 97%
5g
$34.00 2021-06-26
Matrix Scientific
054030-25g
3,6-Dihydro-2H-pyridine-1-carboxylic acidtert-butyl ester, 97%
85838-94-4 97%
25g
$88.00 2021-06-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B829574-25g
1-Boc-1,2,3,6-tetrahydropyridine
85838-94-4 99%
25g
1,186.20 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015960-1g
tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
85838-94-4 97%
1g
¥32 2024-05-21

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butyl methyl ether ;  0 °C
2.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone ;  6 h, 78 - 82 °C
Referencia
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib
Fussell, Steven J.; et al, Tetrahedron Letters, 2012, 53(8), 948-951

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium methoxide Solvents: Dimethylacetamide ;  1 min, rt
1.2 Catalysts: (T-4)-Bis[2-[(phenylimino-κN)methyl]phenolato-κO]cobalt Solvents: Dimethylacetamide ;  5 min, rt
1.3 Solvents: Dimethylacetamide ;  16 h, 60 °C; 60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Referencia
Cobalt-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands
Mills, L. Reginald ; et al, ACS Catalysis, 2022, 12(3), 1905-1918

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Toluene
1.2 Solvents: Methanol
2.1 Reagents: 1-Chloroethyl chloroformate Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Referencia
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Métodos de producción 4

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Referencia
2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols as a class of antitumor agents selectively active in securin-/- cells
Zhang, Nan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(13), 3903-3905

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, 100 °C
Referencia
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib
Fussell, Steven J.; et al, Tetrahedron Letters, 2012, 53(8), 948-951

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC](tricyclohexylphosp… Solvents: tert-Butyl methyl ether ;  8 h, 50 °C
Referencia
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis
Kuhn, Kevin M.; et al, Organic Letters, 2010, 12(5), 984-987

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Methods of treating or preventing Alzheimer's disease using 4-aryl-3-aralkoxypiperidines and -azabicyclooctanes
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water
1.2 -
Referencia
Synthetic studies towards a trans-3,4-diamine derivative of piperidine mimicking buspirone
Zhao, Shikai; et al, Heterocycles, 1994, 39(1), 163-70

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
1.2 Solvents: Chloroform ;  12 h, rt
Referencia
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Referencia
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; et al, ACS Catalysis, 2018, 8(3), 1715-1719

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Referencia
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  tert-Butyl isocyanide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  12 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Nickel-Catalyzed Formal Aminocarbonylation of Unactivated Alkyl Iodides with Isocyanides
Huang, Wenyi; et al, Organic Letters, 2020, 22(8), 3245-3250

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, rt
1.2 0 °C
2.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC](tricyclohexylphosp… Solvents: tert-Butyl methyl ether ;  8 h, 50 °C
Referencia
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis
Kuhn, Kevin M.; et al, Organic Letters, 2010, 12(5), 984-987

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Benzene ;  1 h, reflux
2.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
2.2 Solvents: Chloroform ;  12 h, rt
Referencia
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

Métodos de producción 15

Condiciones de reacción
1.1 1 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  6 h, rt
2.1 Solvents: Benzene ;  1 h, reflux
3.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  1.5 h, reflux
3.2 Solvents: Chloroform ;  12 h, rt
Referencia
Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines
Dang, Zhao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4523-4526

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Raw materials

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Preparation Products

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85838-94-4)N-BOC-1,2,3,6-四氢吡啶
Número de pedido:LE1688885
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:33
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85838-94-4)1-Boc-1,2,3,6-tetrahydro-pyridine
Número de pedido:A10259
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:32
Precio ($):309.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85838-94-4)N-BOC-1,2,3,6-TETRAHYDROPYRIDINE
Número de pedido:1688885
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 18:24
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com

tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85838-94-4)N-BOC-1,2,3,6-四氢吡啶
LE1688885
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:85838-94-4)1-Boc-1,2,3,6-tetrahydro-pyridine
A10259
Pureza:99%
Cantidad:500g
Precio ($):309.0